3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Overview
Description
This compound features a complex and multi-faceted structure that includes thieno, phenyl, piperidinyl, and triazinyl groups. It’s an intersection of aromaticity, heterocyclic chemistry, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions::
Initial Synthesis: : Begins with the thieno[3,2-d][1,2,3]triazin-4(3H)-one core. This involves cyclization of appropriate thiadiazine intermediates.
Phenyl Acetylation: : Introduction of the 4-(isopropylthio)phenyl group via a Friedel-Crafts acylation reaction.
Piperidine Addition: : The 4-position piperidinyl group is incorporated through nucleophilic substitution.
Scalability: : Uses catalytic processes to enhance yield and purity.
Reaction Monitoring: : Employs chromatography and spectroscopic methods for consistent results.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: : Forms sulfoxides or sulfones when treated with strong oxidizing agents.
Reduction: : Can reduce the acetyl or triazinyl parts under hydrogenation conditions.
Substitution: : Halogenated derivatives may undergo nucleophilic substitutions.
Oxidation: : Using m-chloroperbenzoic acid (MCPBA) or potassium permanganate.
Reduction: : Utilizing lithium aluminium hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Often done with nucleophiles like thiolates, cyanides, or amines under controlled conditions.
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Aliphatic derivatives, amines.
Substitution Products: : Varied depending on the nucleophile, potentially yielding thiophenes, cyanides, or amines.
Scientific Research Applications
Chemistry::
Reactivity Studies: : Explores reactivity patterns in heterocyclic chemistry.
Catalysis: : Serves as a ligand in transition metal catalysis.
Enzyme Inhibition: : Acts as an inhibitor in enzyme-mediated processes.
Receptor Binding: : Studies related to receptor-ligand interactions.
Drug Development: : Investigated for its potential therapeutic effects.
Disease Models: : Utilized in models for various diseases to understand its bioactivity.
Material Science: : Used in creating advanced materials with specialized properties.
Agriculture: : Evaluated for its role in plant protection and pest control.
Mechanism of Action
Molecular Targets and Pathways::
Receptor Modulation: : Interacts with specific receptors to exert its biological effects.
Enzyme Interaction: : Inhibits or modulates enzyme activity through binding.
Comparison with Similar Compounds
Similar Compounds::
Other Thieno[3,2-d][1,2,3]triazin Derivatives: : Share the triazin core but differ in functional groups.
Phenyl Acetyl Piperidines: : Structurally similar but lacking the thieno-triazin framework.
Structural Complexity: : The fusion of aromatic, heterocyclic, and acyl-piperidin components provides unique reactivity and applications.
Versatility: : Can engage in diverse chemical reactions, offering a broad spectrum of research and industrial uses.
This comprehensive overview sheds light on the fascinating aspects of 3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one. Whether in the lab or in industry, its potential is as vast as its structure is intricate.
Properties
IUPAC Name |
3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S2/c1-14(2)29-17-5-3-15(4-6-17)13-19(26)24-10-7-16(8-11-24)25-21(27)20-18(22-23-25)9-12-28-20/h3-6,9,12,14,16H,7-8,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPUFMTYCKDXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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